An In-depth Technical Guide to the Physicochemical Properties of 4-(Perfluorooctyl)-2-methyl-2-butanol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Perfluorooctyl)-2-methyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Perfluorooctyl)-2-methyl-2-butanol is a specialized fluorinated tertiary alcohol. Its structure, characterized by a hydrophilic hydroxyl group, a short hydrocarbon chain, and a long, lipophobic perfluorooctyl tail, imparts unique physicochemical properties that are of significant interest in various scientific and industrial domains, including materials science, surfactant technology, and as a potential building block in the synthesis of novel pharmaceutical compounds. The high degree of fluorination dramatically influences its physical and chemical behavior, deviating significantly from its non-fluorinated analogs. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(Perfluorooctyl)-2-methyl-2-butanol, details experimental protocols for their determination, and offers insights into its molecular characteristics.
It is important to note that this compound is associated with two CAS numbers in various databases: 141183-94-0 and 159142-65-1 . While both refer to the same chemical structure, this discrepancy may arise from different suppliers, purity grades, or isomeric forms. Researchers are advised to verify the specific CAS number associated with their sample.
Core Physicochemical Properties
The distinct properties of 4-(Perfluorooctyl)-2-methyl-2-butanol are a direct consequence of its molecular structure. The electron-withdrawing nature of the perfluoroalkyl chain significantly impacts the polarity and reactivity of the molecule.
| Property | Value | Source(s) |
| Molecular Formula | C13H11F17O | [1][2] |
| Molecular Weight | 506.2 g/mol | [1][2] |
| Melting Point | 50-51 °C | [3][4] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Vapor Pressure | Data not available |
Molecular Structure
The molecular structure of 4-(Perfluorooctyl)-2-methyl-2-butanol is fundamental to understanding its properties.
Caption: 2D structure of 4-(Perfluorooctyl)-2-methyl-2-butanol.
Spectral Analysis (Predicted)
While experimental spectra for 4-(Perfluorooctyl)-2-methyl-2-butanol are not widely published, its spectral characteristics can be predicted based on its functional groups and the known behavior of similar fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only for the hydrocarbon portion of the molecule. The two methyl groups attached to the tertiary carbon bearing the hydroxyl group would likely appear as a singlet. The two methylene groups in the ethyl spacer would exhibit triplet or more complex multiplet patterns due to coupling with each other and potentially with the adjacent fluorinated carbon. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.
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¹³C NMR: The carbon spectrum will show distinct signals for the methyl, methylene, and quaternary carbons. The carbons in the perfluorooctyl chain will exhibit complex splitting patterns due to strong C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum is expected to be complex, with multiple signals corresponding to the different fluorine environments along the perfluorooctyl chain. The CF3 group at the terminus of the chain will likely appear as a triplet, while the various CF2 groups will show more complex multiplets due to coupling with neighboring fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 4-(Perfluorooctyl)-2-methyl-2-butanol is predicted to show the following characteristic absorption bands:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch: Sharp absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
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C-F Stretch: Very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹, indicative of the numerous C-F bonds in the perfluorooctyl chain.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 506.2, although it may be weak due to the lability of the tertiary alcohol. Characteristic fragmentation patterns would likely include:
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Loss of a methyl group ([M-15]⁺).
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Loss of water ([M-18]⁺).
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Cleavage of the C-C bond between the hydrocarbon and fluorocarbon segments.
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A series of fragment ions corresponding to the loss of CF2 units from the perfluorooctyl chain.
Experimental Protocols
The determination of the physicochemical properties of highly fluorinated compounds requires specialized techniques to account for their unique characteristics, such as low surface tension and potential for strong intermolecular interactions.
Determination of Melting Point
Caption: Workflow for Melting Point Determination.
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Sample Preparation: Ensure the sample is dry and finely powdered.
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Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.
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Heating and Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point.
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Record Range: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid.
Determination of Boiling Point
Caption: Workflow for Boiling Point Determination.
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Apparatus Setup: Assemble a micro-distillation apparatus.
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Sample Introduction: Place a small volume of the liquid sample in the distillation flask along with a boiling chip.
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Heating: Gently heat the flask.
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Equilibrium Observation: Observe for the condensation ring rising up the distillation head.
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Temperature Recording: Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips.
Spectroscopic Analysis
Caption: General Workflow for Spectroscopic Analysis.
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NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., acetone-d6, chloroform-d). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
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IR Spectroscopy: Obtain the IR spectrum using either a neat liquid film between salt plates (if liquid at room temperature) or as a KBr pellet (if solid).
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Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
Safety, Handling, and Storage
4-(Perfluorooctyl)-2-methyl-2-butanol is classified as an irritant.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
4-(Perfluorooctyl)-2-methyl-2-butanol is a molecule with significant potential owing to its unique amphiphilic character derived from its fluorinated tail and hydroxyl head. While some fundamental physicochemical data, such as its melting point, are available, a comprehensive experimental characterization of its boiling point, density, solubility, and spectral properties is still needed. The predicted spectral data and established experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate and utilize this compound in their respective fields. Future studies should focus on obtaining empirical data for the currently unknown properties and exploring its applications in areas where the unique properties of highly fluorinated alcohols are advantageous.
References
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LePore, D. M., et al. (2018). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC - PubMed Central. [Link]
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Poot, A. J., et al. (2021). 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach. PMC - NIH. [Link]
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